Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane
Description
Properties
CAS No. |
651300-33-3 |
|---|---|
Molecular Formula |
C13H24Si |
Molecular Weight |
208.41 g/mol |
IUPAC Name |
trimethyl(4,4,6-trimethylhept-6-en-1-ynyl)silane |
InChI |
InChI=1S/C13H24Si/c1-12(2)11-13(3,4)9-8-10-14(5,6)7/h1,9,11H2,2-7H3 |
InChI Key |
FLWUHBMHVLOPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane typically involves the reaction of 4,4,6-trimethylhept-6-en-1-yne with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, which have applications in materials science, pharmaceuticals, and other fields.
Scientific Research Applications
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its stability and versatility.
Mechanism of Action
The mechanism by which Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical and industrial processes. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
- Molecular Formula : C₁₁H₂₁BO₂Si
- Molecular Weight : 224.18 g/mol
- Key Features :
- Contains a dioxaborolane ring (B-O₂) and ethynyl group.
- LogP (2.79) indicates moderate hydrophobicity, lower than the target compound due to the polar dioxaborolane ring.
- High synthetic yield (up to 92%) via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane (DME) at 50°C for 16 hours .
Comparison with Target Compound :
- The dioxaborolane group introduces boron functionality, enabling Suzuki-Miyaura coupling, unlike the purely hydrocarbon-based target compound.
- The target’s longer alkyl chain (heptenynyl vs. ethynyl-dioxaborolane) likely increases hydrophobicity (predicted LogP >3) but reduces reactivity with polar reagents.
Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl (CAS 135760-86-0)
- Molecular Formula : C₁₉H₂₈OSi
- Molecular Weight : 300.52 g/mol
- Key Features :
Comparison with Target Compound :
- Both compounds share a heptenynyl backbone, but the target’s 4,4,6-trimethyl arrangement may offer better regioselectivity in addition reactions.
Research Implications and Limitations
- Target Compound : The absence of direct experimental data (e.g., synthesis, LogP) limits quantitative comparisons. Its structure suggests utility in hydrophobic matrices or as a ligand in catalysis.
- Dioxaborolane Analogue : High yields and boron functionality make it superior for cross-coupling applications .
- Phenylmethoxy Derivative : Steric effects may limit its use in sterically demanding reactions compared to the target compound .
Further studies should focus on synthesizing the target compound and experimentally determining its reactivity, solubility, and thermal stability relative to these analogues.
Biological Activity
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is an organosilicon compound notable for its unique structure, which includes both alkene and alkyne functionalities alongside a trimethylsilyl group. This combination enhances its reactivity and potential applications in various fields, including organic synthesis and materials science. The compound's molecular formula is , with a molecular weight of approximately 208.415 g/mol .
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure allows for diverse chemical interactions, making it a valuable compound in synthetic chemistry.
Antimicrobial Properties
Research indicates that organosilicon compounds, including this compound, exhibit antimicrobial properties. These compounds can interact with cell membranes of bacteria and fungi, potentially disrupting their integrity and leading to cell death. The specific mechanisms of action are still under investigation, but preliminary studies suggest that the silane group may play a crucial role in these interactions .
Cytotoxicity Studies
In vitro studies have shown that certain organosilicon compounds can exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxicity against human cancer cells . Further research is needed to determine the exact cytotoxic profile of this compound.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various organosilicon compounds found that those with alkene and alkyne functionalities exhibited enhanced antibacterial activity compared to their saturated counterparts. This compound was included in the study as a representative compound. Results indicated a significant reduction in bacterial growth at concentrations of 0.5% and 1% .
Study 2: Cytotoxic Effects
Another study explored the cytotoxic effects of similar organosilicon compounds on HeLa cells (cervical cancer). The results showed that compounds with multiple functional groups led to increased apoptosis rates. Although direct data on this compound was not reported, the trends suggest potential for further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylsilylacetylene | C5H8Si | Contains an acetylene group |
| 4,4,6-trimethylheptanoyl chloride | C10H19ClO | Similar carbon backbone |
| Trimethyl(3-methylbutanoyl)silane | C10H20O2Si | Features branched alkyl chains |
| This compound | C13H24Si | Unique combination of alkene and alkyne |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane with high yield?
- Methodology : Optimize reaction parameters using nickel- or palladium-catalyzed silylolefination protocols, as demonstrated in analogous silane syntheses . Key variables include:
- Catalyst loading : 5–10 mol% for cross-coupling efficiency.
- Solvent selection : Use anhydrous THF or toluene under inert atmospheres to prevent hydrolysis .
- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete alkyne activation.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Primary methods :
- ¹H/¹³C NMR : Identify alkene (δ 4.5–6.5 ppm) and alkyne (δ 1.8–2.5 ppm) protons, with trimethylsilyl groups at δ 0.1–0.5 ppm .
- IR Spectroscopy : Confirm C≡C (2100–2260 cm⁻¹) and Si–C (1250–1280 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 250–300 range) and fragmentation patterns .
Q. How should researchers safely handle and store this compound in the laboratory?
- Handling : Use gloveboxes or Schlenk lines to prevent moisture exposure, as silanes are prone to hydrolysis .
- Storage : Keep at 0–4°C in amber vials with PTFE-lined caps to minimize thermal decomposition and light-induced degradation .
- Waste disposal : Neutralize with ethanol/water mixtures before disposal to mitigate flammability risks .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Mechanistic pathways :
- Alkyne activation : Transition metals (e.g., Ni⁰) facilitate oxidative addition to the C≡C bond, enabling silyl group transfer .
- Electrophilic substitution : The trimethylsilyl group stabilizes carbocation intermediates in Friedel-Crafts reactions .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Approach :
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of bulky substituents) causing split signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon shifts.
- X-ray crystallography : Confirm spatial arrangement of the silyl group and unsaturated backbone .
Q. What strategies enable the use of this silane in catalytic systems for generating reactive intermediates (e.g., carbenes)?
- Design :
- Photolytic cleavage : Irradiate at 254 nm to generate silyl radicals for polymer initiation .
- Thermal decomposition : Heat to 100–120°C to produce cyanocarbenes via azide decomposition, as shown in analogous ethynylsilanes .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Experimental protocol :
- Acid/Base stability : Treat with HCl/NaOH (0.1–1 M) and monitor via ¹H NMR for silanol formation .
- Oxidative resistance : Expose to mCPBA or O₂ and track degradation via GC-MS .
- Findings : Bulky substituents enhance stability in acidic media but increase susceptibility to radical oxidation .
Q. What computational methods predict the compound’s electronic properties for material science applications?
- Modeling tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
